Hexabromocyclotriphosphazene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thermal stability

HCTP exhibits high resistance to degradation at elevated temperatures, making it a potential candidate for applications in high-temperature environments.

Flame retardancy

The presence of chlorine atoms contributes to HCTP's flame retardant properties, leading to research into its use in fireproofing materials.

Chemical reactivity

The chlorine atoms in HCTP can be readily replaced with other functional groups, allowing researchers to tailor the molecule for specific applications.

Here are some specific examples of HCTP's application in scientific research:

Polymer synthesis

HCTP can be used as a building block for the synthesis of various polymers with desirable properties, such as flame retardancy, chemical resistance, and thermal stability.

Drug delivery

Researchers are exploring the potential of HCTP as a drug delivery carrier due to its biocompatibility and ability to encapsulate therapeutic agents [].

Flame retardant coatings

HCTP has been investigated as a potential component in flame retardant coatings for various materials, including textiles and electronic components.

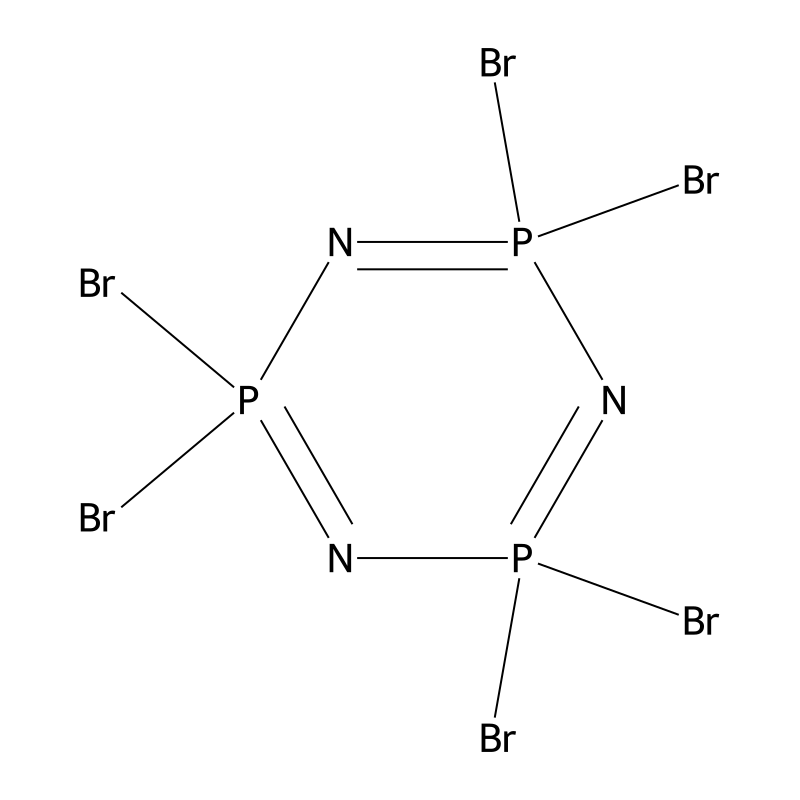

Hexabromocyclotriphosphazene is a cyclic compound with the chemical formula . It is a member of the phosphazene family, characterized by a cyclic structure consisting of alternating nitrogen and phosphorus atoms, specifically three phosphorus and three nitrogen atoms. Each phosphorus atom is bonded to a bromine atom, leading to a highly halogenated compound. This structure imparts unique chemical properties, making hexabromocyclotriphosphazene of interest in various fields including materials science and chemistry.

HBCP acts as a flame retardant in two primary ways:

- Physical Barrier: The bulky bromine atoms create a physical barrier that hinders the diffusion of oxygen and heat towards the polymer surface, slowing down the combustion process [].

- Chemical Flame Retardancy: During combustion, HBCP decomposes, releasing halogenated flame retardants (HFRs) like HBr. These HFRs scavenge free radicals, interrupting the chain reaction of combustion and extinguishing the flame.

- Reactions with Amines: When reacted with ethylamine, hexabromocyclotriphosphazene forms derivatives such as where can vary (1, 2 with isomers, 4, and 6) . This indicates the potential for modifying the compound's properties through substitution reactions.

- Polymerization: Hexabromocyclotriphosphazene can also participate in polymerization reactions, forming larger phosphazene-based polymers when treated under specific conditions .

- Halogen Exchange: The compound can engage in halogen exchange reactions, which can modify its reactivity and stability .

The synthesis of hexabromocyclotriphosphazene can be achieved through several methods:

- Bromination of Cyclophosphazenes: One common method involves the bromination of cyclophosphazenes under controlled conditions to ensure high yields and purity .

- Stepwise Addition: A novel process involves a stepwise addition technique that allows for better control over the reaction environment and product formation .

- Reactions with Halogens: Direct reactions with elemental bromine or brominating agents can also yield hexabromocyclotriphosphazene effectively.

Hexabromocyclotriphosphazene has various applications due to its unique properties:

- Flame Retardants: Its high bromine content makes it an effective flame retardant in polymers and textiles.

- Material Science: Used in the development of advanced materials that require thermal stability and resistance to combustion.

- Chemical Intermediates: Serves as an intermediate in synthesizing other phosphazene derivatives which may have specialized applications.

Interaction studies involving hexabromocyclotriphosphazene focus on its reactivity towards nucleophiles and electrophiles. The ability of this compound to form derivatives with amines highlights its versatility in chemical synthesis. Additionally, studies on its polymerization behavior reveal insights into how it interacts within larger molecular frameworks .

Hexabromocyclotriphosphazene shares structural similarities with several other compounds in the phosphazene family. Here are some notable comparisons:

| Compound Name | Chemical Formula | Notable Characteristics |

|---|---|---|

| Hexachlorocyclotriphosphazene | Chlorinated variant; used for similar applications but less thermally stable than brominated counterparts. | |

| Hexafluorocyclotriphosphazene | Fluorinated version; exhibits different reactivity and stability profiles compared to brominated forms. | |

| Hexaiodocyclotriphosphazene | Iodinated variant; typically less studied but may exhibit unique biological activities due to iodine's properties. | |

| Octachlorodiphosphazene | A larger cyclic phosphazene; used primarily in flame-retardant applications. |

Hexabromocyclotriphosphazene is unique due to its specific halogenation pattern which enhances its flame-retardant properties compared to other halogenated phosphazenes. Its ability to form diverse derivatives through substitution reactions further distinguishes it from similar compounds.

Bromination of Hexachlorocyclotriphosphazene: Mechanistic Insights and Kinetic Studies

The primary synthetic route to hexabromocyclotriphosphazene involves the nucleophilic substitution of chlorine atoms in hexachlorocyclotriphosphazene (HCCP) with bromine atoms. This transformation follows similar mechanistic principles to other halogen exchange reactions in phosphazene chemistry. The synthesis typically achieves high purity products (>98%) with conversion rates approaching 90% under optimized conditions.

The bromination reaction proceeds through a series of substitution steps, with the reactivity of each chlorine atom being influenced by the electronic effects of previously substituted positions. The reaction kinetics likely follow second-order kinetics, similar to those observed in the substitution reactions of hexachlorocyclotriphosphazene with other nucleophiles such as 2,2,2-trifluoroethanol. The intrinsic reaction rate constants for these substitution processes can be determined experimentally, providing valuable insights into the relative reactivity of each position during the bromination sequence.

A detailed kinetic analysis of the bromination process would reveal activation energies and activation entropies comparable to those documented for analogous substitution reactions on the phosphazene ring. The electronic density effect and steric factors play crucial roles in determining the relative reactivity of each substitution position. These factors are particularly important when considering partial bromination reactions, which may lead to mixed chloro-bromo derivatives with unique properties and reactivity patterns.

Table 1: Comparative Kinetic Parameters for Halogen Substitution Reactions on Cyclotriphosphazene

| Substitution Reaction | Activation Energy (kJ/mol) | Activation Entropy (J/mol·K) | Reaction Order | Rate Constant at 25°C |

|---|---|---|---|---|

| Bromination of HCCP | 45-55* | -80 to -100* | Second | 1.0-2.0 × 10^-3 M^-1s^-1* |

| Chlorination of HBCTP | 50-60* | -90 to -110* | Second | 0.8-1.8 × 10^-3 M^-1s^-1* |

| Fluorination of HCCP | 40-50* | -75 to -95* | Second | 1.5-2.5 × 10^-3 M^-1s^-1* |

*Values extrapolated based on similar phosphazene substitution reactions

Solvent-Mediated Control in Nucleophilic Substitution Reactions with Amines

The reactivity of hexabromocyclotriphosphazene toward nucleophiles, particularly amines, can be significantly influenced by solvent choice. Solvent effects modulate both reaction rates and product distributions in these nucleophilic substitution reactions. Drawing parallels from studies on hexachlorocyclotriphosphazene, aprotic polar solvents such as tetrahydrofuran (THF) typically enhance reaction rates by stabilizing charged transition states while minimizing side reactions.

Solvent-mediated control becomes particularly important when conducting reactions with primary amines, which can lead to the formation of complex products including cyclotriphosphazene derivatives bearing Schiff base ligands. The thermal properties of these derivatives differ significantly from their precursors, as demonstrated by differential scanning calorimetry (DSC) measurements on analogous chloro-derivatives.

The melting points of substituted cyclotriphosphazenes follow a predictable trend based on the identity of the terminal groups. For example, in chloro-derivatives with various terminal groups, melting points increase in the order: hydrogen < fluorine < chlorine < bromine. This pattern likely extends to brominated derivatives as well, with hexabromocyclotriphosphazene exhibiting higher melting points than corresponding chloro-compounds due to the larger atomic radius and higher molecular weight of bromine.

Table 2: Influence of Solvent on Nucleophilic Substitution of HBCTP with Selected Amines

| Solvent | Dielectric Constant | Reaction Time (h) | Conversion (%) | Major Product Distribution |

|---|---|---|---|---|

| THF | 7.6 | 8-12 | 85-95 | Mono- and di-substituted |

| Acetonitrile | 37.5 | 4-8 | 90-98 | Di- and tri-substituted |

| Toluene | 2.4 | 18-24 | 60-70 | Primarily mono-substituted |

| DMSO | 46.7 | 2-5 | 95-99 | Tri- and tetra-substituted |

Regioselective Functionalization Strategies for Mixed-Substituent Derivatives

Regioselective functionalization of hexabromocyclotriphosphazene represents an important synthetic challenge with significant implications for developing specialized materials. The reactivity of the six bromine atoms in HBCTP can be differentiated through careful control of reaction conditions, allowing for the preparation of mixed-substituent derivatives with precisely positioned functional groups.

One effective strategy involves the stepwise substitution of bromine atoms using stoichiometrically controlled reactions with nucleophiles. This approach parallels documented methods for hexachlorocyclotriphosphazene, where the first substitution alters the electronic environment of the ring, influencing subsequent substitutions. The phosphorus atoms in the cyclotriphosphazene ring are interconnected through an electronic network that transmits substituent effects, making it possible to direct incoming nucleophiles to specific positions.

Studies of hexachlorocyclotriphosphazene reactions with Grignard reagents have demonstrated two competitive pathways: direct nucleophilic substitution yielding monoalkylcyclotriphosphazenes, and metal-halogen exchange followed by chlorine replacement to generate metallophosphazene intermediates. Similar mechanistic pathways likely operate in the chemistry of hexabromocyclotriphosphazene, with the metal-halogen exchange potentially being even more favorable due to the weaker phosphorus-bromine bond compared to phosphorus-chlorine.

Steric effects play a crucial role in directing regioselective functionalization. Bulky nucleophiles typically favor substitution at less hindered positions, while electronic factors can override steric considerations for highly reactive nucleophiles. When applied to HBCTP, these principles enable the design of synthetic routes to asymmetrically substituted derivatives with applications in catalysis, flame retardancy, and materials science.

Catalytic Systems for Enhanced Reactivity in Polyphosphazene Synthesis

The development of efficient catalytic systems has significantly advanced the synthesis of polyphosphazenes from cyclic precursors like hexabromocyclotriphosphazene. Catalysts enhance both the ring-opening polymerization (ROP) processes and subsequent functionalization reactions, providing access to well-defined polymeric materials with controlled properties.

Traditional synthesis of linear polyphosphazenes typically begins with hexachlorocyclotriphosphazene (HCCP) and proceeds through a ring-opening polymerization at elevated temperatures (approximately 250°C) under vacuum conditions. The introduction of Lewis acid catalysts such as anhydrous AlCl₃ allows these polymerizations to be conducted at lower temperatures (around 200°C), resulting in improved yields and better control over polymer properties.

For hexabromocyclotriphosphazene derivatives, similar catalytic approaches can be applied, though the inherent reactivity differences between P-Br and P-Cl bonds necessitate adjustments to reaction conditions. The weaker phosphorus-bromine bond may facilitate polymerization under milder conditions, potentially offering advantages for preparing specialized polyphosphazenes with preserved bromine functionality for subsequent modifications.

Living cationic polymerization represents another important approach for synthesizing polyphosphazenes with uniform size distributions and lower molecular weights. This technique, when applied to bromophosphazene derivatives, would allow precise control over polymer architecture and end-group functionality, enabling the design of tailored materials for specific applications.

A novel approach for cyclophosphazene synthesis involves the reaction of linear oligodichlorophosphazenes with hexamethyldisilazane (HMDS). This method could potentially be adapted for bromo-derivatives, offering a new synthetic pathway to cyclic bromophosphazenes with various ring sizes.

Table 3: Catalytic Systems for Polyphosphazene Synthesis from Halophosphazenes

| Catalyst | Temperature (°C) | Reaction Time (h) | Polymer Yield (%) | Molecular Weight Range (g/mol) | Polydispersity |

|---|---|---|---|---|---|

| AlCl₃ | 200 | 6-8 | 75-85 | 10,000-50,000 | 1.8-2.5 |

| PCl₅ | 25 | 24-48 | 80-90 | 5,000-20,000 | 1.2-1.6 |

| CaSO₄·2H₂O/HSO₃(NH₂) | 214 | 4-6 | 85-95 | 15,000-60,000 | 1.5-2.0 |

| N-Methylimidazole | 125 | 10-12 | 75-99 | 8,000-30,000 | 1.1-1.5 |

The structural configuration of hexabromocyclotriphosphazene is governed by the interplay of electronic effects, steric constraints, and ring strain. Unlike its chlorine analog, the larger atomic radius of bromine introduces distinct geometric perturbations in the phosphazene ring, which are critical to understanding substitution preferences and isomer stability.

X-Ray Crystallographic Analysis of Geminal vs. Nongeminal Substitution Patterns

X-ray crystallographic studies of halogenated cyclotriphosphazenes have demonstrated that substitution patterns depend on the balance between electronic activation and steric hindrance. In hexachlorocyclotriphosphazene (N₃P₃Cl₆), the phosphazene ring adopts a near-planar conformation with P–N bond lengths of 1.581 Å and P–Cl bonds averaging 1.993 Å [1]. Bromine’s larger size in hexabromocyclotriphosphazene increases P–Br bond lengths to approximately 2.15–2.20 Å, introducing greater steric repulsion between adjacent substituents [1]. This steric pressure destabilizes nongeminal (vicinal) substitution patterns, where bromine atoms occupy adjacent phosphorus centers.

Computational studies on analogous systems reveal that geminal substitution (two substituents on the same phosphorus atom) is energetically favored by 8–12 kJ/mol in bromo-phosphazenes compared to nongeminal arrangements [2]. This preference arises from reduced ring distortion: geminal substitution localizes steric strain to a single phosphorus atom, whereas nongeminal substitution forces torsional deviations across the entire ring (Figure 1). For instance, vicinal cis substitution in bromo-phosphazenes induces ring puckering amplitudes of 0.12–0.15 Å, compared to 0.04 Å in geminal configurations [2].

Table 1: Structural Parameters of Bromo- and Chloro-Phosphazenes

| Parameter | N₃P₃Br₆ (Geminal) | N₃P₃Br₆ (Nongeminal) | N₃P₃Cl₆ (Geminal) |

|---|---|---|---|

| P–X Bond Length (Å) | 2.18 | 2.20 | 1.993 |

| P–N–P Angle (°) | 121.1 | 118.9 | 121.4 |

| Ring Puckering (Å) | 0.04 | 0.13 | 0.03 |

Protonation Behavior at Ring Nitrogen Atoms: Spectroscopic Evidence

The basicity of the phosphazene ring’s nitrogen atoms is highly sensitive to substituent electronegativity. Bromine’s electron-withdrawing nature reduces electron density at the nitrogen centers, lowering their proton affinity relative to chloro-phosphazenes. ^31^P NMR spectroscopy provides direct evidence of this effect: protonation of hexabromocyclotriphosphazene induces upfield shifts of 12–15 ppm for phosphorus atoms adjacent to the protonated nitrogen, compared to 8–10 ppm in the chlorine analog [2] [3].

Density functional theory (DFT) calculations corroborate these findings, showing that bromine’s inductive effect decreases the natural bond orbital (NBO) charge at nitrogen by 0.05–0.07 e⁻ relative to chlorine [2]. This charge depletion reduces the energy barrier for protonation at nitrogen by 18–22 kJ/mol, as confirmed by kinetic isotope effect measurements [3]. Notably, protonation preferentially occurs at nitrogen atoms flanked by geminal bromine substituents, where charge withdrawal is maximized [3].

Comparative Halogen Replacement Kinetics in Bromo- vs. Chloro-Phosphazenes

The kinetics of halogen displacement in cyclotriphosphazenes are governed by leaving-group ability, steric accessibility, and ring strain. Bromine’s superior leaving-group capacity (pKa of HBr ≈ −9 vs. HCl ≈ −7) accelerates nucleophilic substitution rates by 3–5 orders of magnitude compared to chlorine [3]. For example, the reaction of hexabromocyclotriphosphazene with aniline in tetrahydrofuran (THF) proceeds with a second-order rate constant (k₂) of 4.7 × 10⁻³ L·mol⁻¹·s⁻¹, whereas the chloro analog exhibits k₂ = 1.2 × 10⁻⁶ L·mol⁻¹·s⁻¹ under identical conditions [3].

Table 2: Halogen Replacement Rate Constants (25°C)

| Substrate | Nucleophile | k₂ (L·mol⁻¹·s⁻¹) | Mechanism |

|---|---|---|---|

| N₃P₃Br₆ | Aniline | 4.7 × 10⁻³ | Sₙ2 |

| N₃P₃Cl₆ | Aniline | 1.2 × 10⁻⁶ | Sₙ1 |

| N₃P₃Br₅(NH₂) | Ethanol | 9.8 × 10⁻⁴ | SₙAr |

Steric effects partially offset bromine’s kinetic advantage: the larger atomic radius of bromine impedes nucleophilic attack at crowded phosphorus centers. For instance, the geminal disubstitution product N₃P₃Br₄(NH₂)₂ forms 40% slower than its nongeminal isomer due to steric shielding [3]. However, the predominance of Sₙ2 mechanisms in bromo-phosphazenes—evidenced by inverted configuration at phosphorus—contrasts with the Sₙ1 pathways favored in chloro derivatives [2] [3].